

Unraveling the Cross-Reactivity of Der p 23: A Comparative Analysis

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of allergens is paramount for accurate diagnostics and the development of effective immunotherapies. This guide provides a detailed comparison of the house dust mite allergen Der p 23 with its homologous protein, Der f 23, focusing on their cross-reactive potential. The information presented is supported by experimental data and detailed methodologies to aid in your research endeavors.

Executive Summary

Der p 23 is a major allergen from the house dust mite species Dermatophagoides pteronyssinus. Due to its high prevalence of sensitization among allergic individuals, it is a critical component in allergy diagnostics and therapeutic development. A key consideration in this field is the extent of cross-reactivity with homologous allergens from other species, such as Der f 23 from Dermatophagoides farinae. This guide delves into the comparative analysis of these two significant allergens.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity between Der p 23 and Der f 23 has been investigated using various immunological techniques. The primary method for quantifying this interaction is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), which measures the degree to which one allergen can inhibit the binding of IgE antibodies to the other.



The amino acid sequence identity between Der p 23 and its homolog from D. farinae, Der f 23, is approximately 87%. This high degree of similarity suggests a strong potential for cross-reactivity.

| Allergen Comparison | Amino Acid Sequence Identity | Competitive ELISA Inhibition |
|-----------------------|---------------------------------|---|
| Der p 23 vs. Der f 23 | 87% | Recombinant Der p 23 inhibits 86.1% of IgE binding to recombinant Der f 23. |
| Der f 23 vs. Der p 23 | 87% | Recombinant Der f 23 inhibits 61.1% of IgE binding to recombinant Der p 23. |

Table 1: Summary of quantitative data on the cross-reactivity between Der p 23 and Der f 23.

It is important to note that cross-reactivity is not always reciprocal. In this case, Der p 23 demonstrates a higher capacity to inhibit IgE binding to Der f 23 than vice-versa, suggesting that IgE antibodies from patients sensitized to Der p 23 are more likely to recognize Der f 23.

Experimental Protocols Competitive ELISA for IgE Cross-Reactivity

This protocol outlines the key steps for assessing the cross-reactivity between Der p 23 and Der f 23 using a competitive ELISA.

Materials:

- Recombinant Der p 23 and Der f 23 proteins
- Sera from patients with known IgE sensitization to D. pteronyssinus
- High-binding 96-well ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween 20)



- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Detection antibody (e.g., HRP-conjugated anti-human IgE)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Methodology:

- Coating: Coat the wells of a 96-well plate with 100 μL of recombinant Der p 23 or Der f 23 at a concentration of 1-5 μg/mL in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer to remove unbound allergen.
- Blocking: Block non-specific binding sites by adding 200 μ L of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Competition:
 - Prepare serial dilutions of the inhibitor allergen (e.g., Der f 23) in blocking buffer.
 - In a separate plate or tubes, pre-incubate the patient serum (at a predetermined dilution)
 with the inhibitor allergen dilutions for 1-2 hours at room temperature.
 - Add 100 μL of the pre-incubated serum-inhibitor mixture to the coated wells.
 - For the positive control, add serum without any inhibitor. For the negative control, add blocking buffer only.
 - Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate five times with wash buffer.



- Detection: Add 100 μ L of HRP-conjugated anti-human IgE antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Development: Add 100 μL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 μL of stop solution to each well.
- Reading: Read the absorbance at 450 nm using a plate reader.
- Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor allergen using the following formula: % Inhibition = 100 - [(OD of sample with inhibitor - OD of negative control) / (OD of positive control - OD of negative control)] * 100



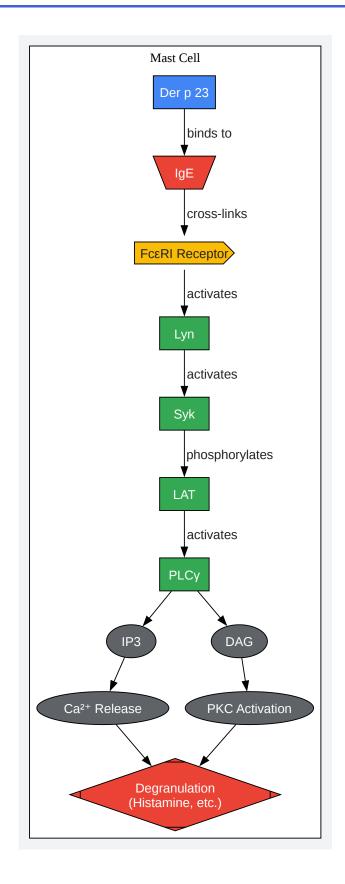
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Competitive ELISA Workflow

Signaling Pathway

The allergic reaction to Der p 23 is initiated by the cross-linking of specific IgE antibodies bound to the high-affinity IgE receptor (FceRI) on the surface of mast cells and basophils. This event triggers a complex signaling cascade, leading to the degranulation of these cells and the release of inflammatory mediators.





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IgE-Mediated Mast Cell Activation by Der p 23



Conclusion

The significant cross-reactivity between Der p 23 and Der f 23 has important implications for the diagnosis and management of house dust mite allergy. The data presented in this guide highlights the need to consider both allergens when developing diagnostic tests and immunotherapeutic strategies. The provided experimental protocol for competitive ELISA offers a robust method for further investigating cross-reactivity, while the signaling pathway diagram provides a visual representation of the molecular events underlying the allergic response. This comprehensive analysis serves as a valuable resource for researchers and clinicians working to advance the understanding and treatment of allergic diseases.

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